2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorobenzoyl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide
Overview
Description
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorobenzoyl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H14Cl3F3N4OS and its molecular weight is 533.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have focused on the synthesis and characterization of compounds with structures similar to the specified chemical, investigating their potential for forming various derivatives and complexes. These compounds serve as crucial intermediates for synthesizing a diverse range of heterocyclic compounds, which are foundational in developing new materials and molecules with potential applications in various fields, including medicinal chemistry and material science. For instance, derivatives of carbothioamide have been synthesized to explore their properties and potential applications in creating dendrimers and other complex molecular structures (Darehkordi & Ghazi, 2013).
Biological Applications
Some derivatives of hydrazinecarbothioamide have demonstrated significant biological activities, such as antifungal, antioxidant, and potential anticancer properties. These findings suggest that compounds with similar structures could be further explored for their biological effects, providing a basis for developing new therapeutic agents. For example, coordination compounds formed with copper and nickel using related derivatives have shown to inhibit the growth of cancer cells, indicating potential applications in cancer therapy (Pakhontsu et al., 2014).
Material Science and Catalysis
In material science and catalysis, derivatives of the specified chemical have been investigated for their ability to form complexes with metals, which are useful in various catalytic processes. Such studies contribute to the development of new catalysts that can be employed in chemical synthesis, environmental remediation, and energy conversion technologies. The exploration of these complexes might lead to advancements in the synthesis of polymers and other materials with specific properties (Al-Amiery et al., 2012).
Solubility and Pharmaceutical Formulation
Understanding the solubility of related compounds in various solvents is critical for pharmaceutical formulation development. Studies focusing on the solubility of analogous compounds in different solvents at various temperatures provide essential data for designing and optimizing drug delivery systems. Such research is crucial for developing effective and stable pharmaceutical formulations, enhancing drug bioavailability, and ensuring therapeutic efficacy (Shakeel et al., 2014).
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-1-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3F3N4OS/c1-30(18-11-13(21(25,26)27)10-17(24)29-18)31(19(32)12-2-4-14(22)5-3-12)20(33)28-16-8-6-15(23)7-9-16/h2-11H,1H3,(H,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUFVAHKJNAUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)N(C(=O)C2=CC=C(C=C2)Cl)C(=S)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3F3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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